REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[S-:9][C:10]#[N:11].[NH4+].Cl>C(O)C>[N:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[S:9][C:10]=1[NH2:11] |f:1.2|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC=C1N
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
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23 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
At this point, the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residual water was removed aziotropically by the distillation of 2-propanol
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Type
|
ADDITION
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Details
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The yellow residue was mixed with 12 mL of 7 M ammonium hydroxide and 7 mL of chloroform
|
Type
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CUSTOM
|
Details
|
The solid was isolated by filtration
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(SC2=NC=CC=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |